molecular formula C14H13ClN2O B2447705 2-amino-N-(3-chloro-4-methylphenyl)benzamide CAS No. 330646-47-4

2-amino-N-(3-chloro-4-methylphenyl)benzamide

Cat. No. B2447705
CAS RN: 330646-47-4
M. Wt: 260.72
InChI Key: MDFAUMKAHWBTOE-UHFFFAOYSA-N
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Description

2-amino-N-(3-chloro-4-methylphenyl)benzamide is a chemical compound with the empirical formula C14H13ClN2O and a molecular weight of 260.72 .


Synthesis Analysis

A new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The compound was characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .


Physical And Chemical Properties Analysis

2-amino-N-(3-chloro-4-methylphenyl)benzamide is a solid compound . Its SMILES string is CC1=CC=C(NC(C2=C(C=CC=C2)N)=O)C=C1Cl .

Scientific Research Applications

  • Antitumor Activity : A study described the design, synthesis, and biological evaluation of a compound structurally related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide, known as MGCD0103. This compound is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with significant antitumor activity, highlighting its potential as an anticancer drug (Zhou et al., 2008).

  • Neuroleptic Activity : Research on benzamides similar to 2-amino-N-(3-chloro-4-methylphenyl)benzamide demonstrated their potential as neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in the treatment of psychosis (Iwanami et al., 1981).

  • Gastroprokinetic Agents : A series of benzamide derivatives, including those structurally related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide, were synthesized and found to exhibit gastroprokinetic activity. These compounds showed potential as treatment agents for disorders related to gastrointestinal motility (Kato et al., 1995).

  • Anticonvulsant Activity : Derivatives of ameltolide, a compound related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide, were synthesized and evaluated for anticonvulsant activity. These compounds were found to be effective in the maximal electroshock seizure test, suggesting their potential use in epilepsy treatment (Lambert et al., 1995).

  • Antibacterial Activity : Some benzamide derivatives were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant potential as bactericidal agents (Zadrazilova et al., 2015).

  • Plant Growth Regulation : Compounds structurally related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide exhibited cytokinin activity, influencing plant growth. Some of these compounds showed higher plant growth promoting activity than standard cytokinins (Hatim & Joshi, 2004).

  • Antioxidant Activity : Amino-substituted benzamide derivatives, including those structurally related to 2-amino-N-(3-chloro-4-methylphenyl)benzamide, were studied for their antioxidant properties. Their electrochemical oxidation mechanisms were explored to understand their free radical scavenging activity (Jovanović et al., 2020).

Safety and Hazards

The compound is classified as an Eye Irritant (Eye Irrit. 2) under the GHS classification . The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-amino-N-(3-chloro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFAUMKAHWBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chloro-4-methylphenyl)benzamide

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